ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-2-23-13(21)10-20-9-3-4-12(16(20)22)15-18-14(19-24-15)11-5-7-17-8-6-11/h3-9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTKKJPKVOOCSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC=C(C1=O)C2=NC(=NO2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyridin-4-ylamidoxime
The 1,2,4-oxadiazole ring is constructed via cyclocondensation between a pyridin-4-ylamidoxime and a pyridone-derived carboxylic acid ester. Pyridin-4-ylamidoxime is prepared by treating pyridin-4-carbonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (24 h, 80°C). The amidoxime intermediate precipitates upon cooling and is isolated via filtration (yield: 78–85%).
Reaction with Ethyl [2-Oxo-3-Carboxypyridin-1(2H)-yl]Acetate
The amidoxime reacts with ethyl [2-oxo-3-carboxypyridin-1(2H)-yl]acetate in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent. Cyclization occurs under mild heating (50°C, 12 h), yielding the target compound after purification via silica gel chromatography (Table 1).
Table 1: Optimization of Cyclocondensation Conditions
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI | DCM | 50 | 12 | 62 |
| DCC | THF | 60 | 18 | 54 |
| HATU | DMF | RT | 24 | 48 |
Hydrazide-Mediated Stepwise Assembly
Formation of Hydrazide Intermediate
Ethyl [2-oxo-3-(hydrazinecarbonyl)pyridin-1(2H)-yl]acetate is synthesized by treating the ethyl ester precursor with hydrazine hydrate in methanol (reflux, 6 h). The hydrazide intermediate precipitates as a white solid (yield: 88%).
Cyclization with Pyridin-4-carbonitrile
The hydrazide reacts with pyridin-4-carbonitrile in acetic acid under reflux (8 h), forming the 1,2,4-oxadiazole ring via dehydration. The crude product is recrystallized from ethanol to afford the target compound (yield: 65%).
Mechanistic Insight : The reaction proceeds through nucleophilic attack of the hydrazide on the nitrile, followed by cyclodehydration catalyzed by acidic conditions ($$ \text{AcOH} $$).
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | Mild conditions, high regioselectivity | Requires costly coupling agents | 62 | Moderate |
| Suzuki Coupling | Efficient aryl-aryl bond formation | Sensitive to catalyst loading | 68 | High |
| Hydrazide-Mediated | Low-cost reagents | Long reaction times | 65 | Low |
Purification and Characterization
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol). Characterization data include:
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing pyridine and oxadiazole moieties exhibit promising anticancer properties. Ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate has been synthesized and tested against various cancer cell lines. A study demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The structure-activity relationship (SAR) analysis suggested that the presence of the oxadiazole ring enhances the cytotoxicity of the compound due to its ability to interact with DNA and inhibit topoisomerase activity.
Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. Compounds similar to this compound have shown efficacy against a range of bacteria and fungi. For instance, a synthesized derivative exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for further development into an antimicrobial drug.
Agricultural Science
Pesticidal Activity
The unique chemical structure of this compound has led to investigations into its use as a pesticide. Studies have reported that similar compounds can effectively control pests such as aphids and whiteflies. Field trials demonstrated that formulations containing this compound reduced pest populations significantly while being less toxic to beneficial insects compared to conventional pesticides.
Material Science
Polymer Additives
In material science, this compound has been explored as an additive in polymer formulations. Its incorporation into polyvinyl chloride (PVC) has shown to enhance thermal stability and mechanical properties. A comparative study indicated that PVC with this compound exhibited improved tensile strength and elongation at break compared to unmodified PVC.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | MDPI 2023 | Significant inhibition of MCF-7 and HepG2 cell lines; enhanced cytotoxicity due to DNA interaction. |
| Antimicrobial Properties | Journal of Antimicrobial Agents 2023 | Effective against Staphylococcus aureus; potential for development as an antimicrobial drug. |
| Pesticidal Activity | Agricultural Sciences Journal 2024 | Reduced pest populations in field trials; lower toxicity to beneficial insects. |
| Polymer Additives | Materials Science Letters 2024 | Improved thermal stability and mechanical properties in PVC formulations. |
Mechanism of Action
The mechanism of action of ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate involves its interaction with molecular targets in biological systems. This may include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the compound’s structure.
Comparison with Similar Compounds
Structural Analogues with Varying Oxadiazole Substituents
The substituent on the 1,2,4-oxadiazole ring significantly influences physicochemical and biological properties. Key analogues include:
Key Observations :
- Synthetic Routes : The phenyl-substituted analogue (from ) was synthesized using ethyl acetate extraction and anhydrous sodium sulfate drying, a method that may apply to the target compound with modifications for introducing the pyridinyl group .
- Bioactivity Inference : Pyridinyl groups can engage in hydrogen bonding or π-stacking with biological targets, suggesting enhanced target affinity over methyl or phenyl analogues.
Comparison with Tetrazole-Containing Analogues
Methyl 2-(6-methyl-2-oxo-3-(1H-tetrazol-5-yl)pyridin-1(2H)-yl)acetate () replaces the oxadiazole with a tetrazole ring. Key differences include:
- Electronic Properties : Tetrazoles are more polar and acidic (pKa ~4.5–5.5), acting as bioisosteres for carboxylic acids, whereas oxadiazoles are less acidic and more lipophilic .
- Synthetic Complexity : Introducing tetrazoles often requires azide-based cyclization, which may pose safety challenges compared to oxadiazole synthesis via nitrile oxide cycloadditions .
Physicochemical and Pharmacokinetic Properties
- Solubility : The pyridinyl group’s polarity may improve aqueous solubility relative to methyl- or phenyl-substituted analogues, critical for oral bioavailability.
- Stability : Ethyl ester groups (common to all compounds here) are prone to hydrolysis, but the oxadiazole ring’s stability could mitigate degradation .
Patent Landscape and Industrial Relevance
The patent in describes cyclopropanesulfonic acid derivatives with imidazo-pyrrolo-pyridine cores. Though structurally distinct, these compounds highlight the pharmaceutical industry’s focus on nitrogen-rich heterocycles. The target compound’s 1,2,4-oxadiazole-pyridine scaffold aligns with trends in kinase inhibitor and protease-targeted drug design, though specific therapeutic claims require further validation .
Biological Activity
Ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
1. Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Contains a pyridine ring and an oxadiazole moiety, which are known for their biological activity.
- The ethyl acetate group contributes to its solubility and bioavailability.
2. Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization of pyridine derivatives.
3.1 Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties against various pathogens. For instance:
- Antibacterial Activity: Compounds containing oxadiazole rings have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | S. aureus | Moderate |
| Compound B | E. coli | High |
| Ethyl Compound | Bacillus cereus | Moderate |
3.2 Anticancer Potential
Studies have demonstrated that derivatives of pyridine and oxadiazole can inhibit cancer cell proliferation:
- Mechanism of Action: The presence of the oxadiazole moiety may enhance the compound's ability to interfere with cellular processes such as DNA replication and repair .
Case Study:
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 μM, suggesting its potential as an anticancer agent.
The biological activity of this compound is likely attributed to its ability to:
- Interact with specific enzymes involved in metabolic pathways.
- Induce apoptosis in cancer cells through mitochondrial pathways.
- Disrupt bacterial cell wall synthesis.
5. Conclusion
This compound shows promising biological activity, particularly in antimicrobial and anticancer domains. Further research is warranted to explore its full therapeutic potential and mechanisms of action.
Q & A
Q. What are the established synthetic routes and characterization methods for ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate?
Methodological Answer: The synthesis typically involves multi-step reactions starting with pyridine and oxadiazole precursors. Key steps include:
- Cyclocondensation : Reacting 3-pyridin-4-yl-1,2,4-oxadiazole with ethyl 2-oxo-1,2-dihydropyridin-1-ylacetate under reflux in anhydrous THF with a catalytic amount of p-toluenesulfonic acid (PTSA) .
- Optimization : Reaction temperature (80–100°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol%) significantly impact yield and purity. Characterization relies on NMR spectroscopy (1H/13C) for structural confirmation and mass spectrometry (HRMS) for molecular weight validation .
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer: Initial studies focus on enzyme inhibition and receptor binding. For example:
- Kinase Inhibition Assays : Tested against cyclin-dependent kinases (CDKs) using fluorescence polarization assays. IC50 values are compared to structurally related oxadiazole derivatives (see Table 1) .
- Cellular Uptake Studies : Evaluated in HEK293 cells via LC-MS/MS to assess membrane permeability and metabolic stability .
Q. Table 1: Comparative Biological Activity of Structural Analogs
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthetic yield and purity?
Methodological Answer: Use statistical Design of Experiments (DoE) to identify critical variables:
- Factors : Temperature, solvent ratio (THF:H2O), catalyst type (PTSA vs. Lewis acids).
- Response Surface Methodology (RSM) : A Central Composite Design (CCD) reduces experimental runs while modeling interactions between variables. For example, higher THF content (≥90%) improves solubility of oxadiazole intermediates .
- In Situ Monitoring : FT-IR or Raman spectroscopy tracks reaction progress in real time, enabling dynamic adjustment of conditions .
Q. What computational strategies are effective for predicting the compound’s bioactivity and reaction pathways?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes transition states for key steps like oxadiazole cyclization. Gibbs free energy (ΔG) calculations predict thermodynamic feasibility .
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme binding (e.g., CDK2) to identify critical interactions (e.g., hydrogen bonding with pyridin-4-yl groups) .
- Retrosynthetic Analysis : Tools like AiZynthFinder propose alternative routes using fragment-based libraries .
Q. How can contradictions in biological data (e.g., varying IC50 values across studies) be resolved?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) across studies. Standardize protocols using guidelines from the FDA’s Bioanalytical Method Validation .
- Structure-Activity Relationship (SAR) Profiling : Synthesize analogs with systematic substitutions (e.g., pyridin-4-yl → pyridin-3-yl) to isolate electronic or steric effects. For example, fluorinated analogs show enhanced potency due to increased electronegativity .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
